Cas no 92535-26-7 (Propanoic acid, 3-amino-2-methyl-, methyl ester, (R)-)

Propanoic acid, 3-amino-2-methyl-, methyl ester, (R)-, is a chiral ester derivative of 3-amino-2-methylpropanoic acid, characterized by its (R)-configuration. This compound is of interest in organic synthesis and pharmaceutical applications due to its stereospecificity, which enables precise control over enantioselective reactions. The methyl ester group enhances solubility in organic solvents, facilitating its use in coupling reactions and as a building block for bioactive molecules. Its structural features, including the amino and ester functionalities, make it a versatile intermediate for the preparation of peptidomimetics and other fine chemicals. The (R)-enantiomer is particularly valuable in asymmetric synthesis and drug development.
Propanoic acid, 3-amino-2-methyl-, methyl ester, (R)- structure
92535-26-7 structure
Product Name:Propanoic acid, 3-amino-2-methyl-, methyl ester, (R)-
CAS No:92535-26-7
MF:C5H11NO2
MW:117.146341562271
CID:4326155
PubChem ID:13063726
Update Time:2025-08-04

Propanoic acid, 3-amino-2-methyl-, methyl ester, (R)- Chemical and Physical Properties

Names and Identifiers

    • Propanoic acid, 3-amino-2-methyl-, methyl ester, (R)-
    • Propanoic acid, 3-amino-2-methyl-, methyl ester, (2R)-
    • methyl (2R)-3-amino-2-methylpropanoate
    • (R)-Methyl 3-amino-2-methylpropanoate
    • 92535-26-7
    • (R)-2-Methyl-3-aminopropanoic acid methyl ester
    • SCHEMBL2279499
    • EN300-7097307
    • Inchi: 1S/C5H11NO2/c1-4(3-6)5(7)8-2/h4H,3,6H2,1-2H3/t4-/m1/s1
    • InChI Key: BXGDNKQFNQZCLG-SCSAIBSYSA-N
    • SMILES: C(OC)(=O)[C@H](C)CN

Computed Properties

  • Exact Mass: 117.078978594Da
  • Monoisotopic Mass: 117.078978594Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 82.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 52.3Ų

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Additional information on Propanoic acid, 3-amino-2-methyl-, methyl ester, (R)-

Propanoic acid, 3-amino-2-methyl-, methyl ester, (R)-: A Comprehensive Overview

Propanoic acid, 3-amino-2-methyl-, methyl ester, (R)- (CAS No. 92535-26-7) is a chiral compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural and functional properties. This compound, characterized by its specific stereochemistry and chemical composition, plays a crucial role in various biochemical pathways and has potential applications in drug development and synthetic chemistry.

The molecular structure of Propanoic acid, 3-amino-2-methyl-, methyl ester, (R)- consists of a methyl ester group attached to a propanoic acid backbone, with an additional amino group at the third carbon position. The (R) configuration indicates the stereochemical orientation of the molecule, which is a critical factor in its biological activity and interactions with other molecules.

In recent years, there has been a growing interest in chiral compounds like Propanoic acid, 3-amino-2-methyl-, methyl ester, (R)- due to their role in asymmetric synthesis and their potential as pharmacological agents. The enantiomeric purity of this compound is essential for ensuring the efficacy and safety of any derivative or drug that incorporates it.

One of the most compelling aspects of Propanoic acid, 3-amino-2-methyl-, methyl ester, (R)- is its utility in the synthesis of complex molecules. Its chiral center provides a versatile platform for constructing enantiomerically pure compounds, which are often required in pharmaceutical applications. Researchers have leveraged this compound to develop novel synthetic routes that enhance efficiency and yield in the production of bioactive molecules.

The pharmaceutical industry has shown particular interest in derivatives of Propanoic acid, 3-amino-2-methyl-, methyl ester, (R)- due to its potential as a building block for drugs targeting various diseases. For instance, studies have explored its use in the synthesis of protease inhibitors, which are critical for treating conditions such as HIV and cancer. The unique stereochemistry of this compound allows for the creation of molecules that can interact selectively with biological targets.

In addition to its pharmaceutical applications, Propanoic acid, 3-amino-2-methyl-, methyl ester, (R)- has found utility in agrochemical research. Its structural features make it a suitable candidate for developing new pesticides and herbicides that are more effective and environmentally friendly. The ability to fine-tune the stereochemistry of agrochemicals can lead to improved crop protection solutions while minimizing ecological impact.

The synthesis of Propanoic acid, 3-amino-2-methyl-, methyl ester, (R)- is an intricate process that requires precise control over reaction conditions and stereochemistry. Advances in catalytic methods have enabled more efficient and scalable production of this compound. For example, asymmetric hydrogenation techniques have been employed to achieve high enantiomeric excess during synthesis.

The biological activity of Propanoic acid, 3-amino-2-methyl-, methyl ester, (R)- has been studied extensively in recent years. Research has demonstrated its potential as an intermediate in the biosynthesis of certain amino acids and lipids. Additionally, its derivatives have shown promise as modulators of enzymatic pathways involved in inflammation and metabolic disorders.

The demand for high-purity Propanoic acid, 3-amino-2-methyl-, methyl ester, (R)- has led to the development of advanced purification techniques. Chromatographic methods such as high-performance liquid chromatography (HPLC) are commonly used to isolate this compound from reaction mixtures with high enantiomeric purity. These techniques ensure that the final product meets the stringent requirements for pharmaceutical applications.

The future prospects for Propanoic acid, 3-amino-2-methyl-, methyl ester, (R)- are promising, with ongoing research aimed at expanding its applications in drug discovery and material science. Innovations in synthetic chemistry continue to unlock new possibilities for this versatile compound. As our understanding of its properties grows, so does its potential to contribute to advancements in medicine and industry.

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